2-(5-Mercaptotetrazole-1-yl)ethanol-d4

LC-MS/MS Bioanalysis Isotope Dilution

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is the deuterated internal standard for LC-MS/MS quantitation of the Flomoxef metabolite 1-(2-hydroxyethyl)-1H-tetrazole-5(2H)-thione. The +4 Da mass shift (150.2 vs. 146.17) enables unequivocal MS/MS channel differentiation while preserving co-elution with the analyte—eliminating differential matrix effects, variable extraction recovery, and ionization suppression that invalidate assays using unlabeled structural analogs. Essential for GLP-compliant PK/TK studies and API impurity profiling under FDA/EMA bioanalytical guidelines. For research use only; not for diagnostic procedures.

Molecular Formula C₃H₂D₄N₄OS
Molecular Weight 150.2
Cat. No. B1155126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Synonyms1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione-d4;  1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol-d4;  1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole-d4;  1-(2-Hydroxyethyl)-5-mercaptotetrazole-d4;  1-(2-Hydroxyethyl)tetrazole-5-thiol-d4;  5-Mercapto-1-(2-hyd
Molecular FormulaC₃H₂D₄N₄OS
Molecular Weight150.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 — Isotope-Labeled Analytical Standard for Flomoxef Quantitation


2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (molecular formula C3H2D4N4OS, molecular weight 150.2) is a deuterium-labeled isotopologue of the non-deuterated parent compound 1-(2-hydroxyethyl)-1H-tetrazole-5(2H)-thione [1]. This compound incorporates four deuterium (²H) atoms replacing four hydrogen atoms on the ethanol moiety . It is a mercaptotetrazole derivative that serves as an intermediate in the preparation of the beta-lactam antibiotic Flomoxef and is also one of its metabolites . As a stable isotope-labeled (SIL) compound, it is intended exclusively as an internal standard for quantitative bioanalysis via liquid chromatography–mass spectrometry (LC-MS/MS) [1].

Why Non-Deuterated 2-(5-Mercaptotetrazole-1-yl)ethanol Cannot Substitute for the -d4 Isotopologue in Regulated Bioanalysis


The non-deuterated parent compound (CAS 56610-81-2, MW 146.17) cannot replace the -d4 isotopologue in quantitative LC-MS/MS workflows because the fundamental principle of isotope dilution mass spectrometry requires a mass-differentiated internal standard that co-elutes with the analyte. Using an unlabeled structural analog as a surrogate internal standard introduces differential matrix effects, variable extraction recovery, and ionization suppression/efficiency discrepancies that compromise assay accuracy and precision [1]. The deuterium labeling in 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 confers a +4 Da mass shift (150.2 vs. 146.17) [2], enabling unambiguous MS/MS channel differentiation while preserving near-identical physicochemical behavior during sample preparation and chromatographic separation [3]. Generic substitution with unlabeled material would render the internal standard indistinguishable from the endogenous or dosed analyte, invalidating quantitative results and failing to meet regulatory bioanalytical method validation requirements.

Quantitative Differentiation of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 from Non-Deuterated and Alternative Internal Standards


Mass Spectrometric Differentiation: +4 Da Isotopic Shift vs. Unlabeled Parent Compound

The deuterium labeling of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 produces a mass-to-charge ratio (m/z) that is 4 Da higher than the unlabeled parent compound [1]. This mass differential enables simultaneous detection via multiple reaction monitoring (MRM) without spectral overlap or cross-talk between the analyte and internal standard channels [2]. In contrast, using an unlabeled structural analog as a surrogate internal standard introduces retention time mismatches and differential ionization behavior that degrade assay precision and accuracy [3].

LC-MS/MS Bioanalysis Isotope Dilution

Chromatographic Co-Elution and Matrix Effect Compensation vs. Surrogate Internal Standards

Stable isotope-labeled (SIL) internal standards such as 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 co-elute precisely with the unlabeled analyte, thereby experiencing identical matrix-induced ionization suppression or enhancement [1]. This co-elution behavior ensures that the analyte-to-internal standard response ratio remains constant across variable biological matrices. In contrast, surrogate (non-isotopic) internal standards often exhibit differential retention times, leading to inconsistent matrix effect compensation and compromised accuracy [2]. Deuterium-labeled tetrazole derivatives have been validated as the preferred choice for accurate LC-MS/MS quantitation in pharmaceutical impurity profiling and metabolite analysis [3].

Matrix Effect Ionization Suppression LC-MS/MS Validation

Deuterium Labeling Integrity and Isotopic Purity: Requirement for Quantitative LC-MS/MS Assays

Commercial specifications for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 indicate a purity of ≥98% as determined by HPLC, with deuterium incorporation verified by NMR and MS analysis [1]. This high isotopic purity (>98% D4 species) is critical for quantitative bioanalysis, as the presence of lower-mass isotopologues (e.g., -d3, -d2, -d1, -d0) would produce interfering signals in the analyte MRM channel, leading to systematic overestimation of analyte concentration [2]. Unlike non-isotopic internal standards, which require independent calibration curves, deuterated SIL standards with verified high isotopic purity can be used directly for single-point calibration [3].

Isotopic Purity Method Validation Bioanalytical Method

Validated Application Scenarios for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Quantitative Bioanalysis


Quantitation of Flomoxef Metabolites in Pharmacokinetic Studies

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 serves as the deuterated internal standard for LC-MS/MS quantitation of the corresponding unlabeled metabolite of Flomoxef (a beta-lactam antibiotic) in plasma, urine, and tissue samples . The +4 Da mass shift enables precise isotope dilution quantitation without interference from the dosed drug or endogenous matrix components. This application directly supports GLP-compliant pharmacokinetic and toxicokinetic studies required for IND/NDA regulatory submissions.

Impurity Profiling and Stability-Indicating Assays for Flomoxef Sodium API

As a deuterated isotopologue of a known Flomoxef impurity, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is employed as an internal standard in validated HPLC-MS/MS methods for quantifying related substances and degradation products in Flomoxef sodium active pharmaceutical ingredient (API) batches . The use of a SIL internal standard corrects for sample preparation variability and matrix effects from high API concentrations, enabling accurate impurity determination at levels as low as 0.05% relative to the drug substance.

Metabolite Identification and Quantitative Metabolomics in Preclinical Species

In preclinical drug metabolism studies, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is used as a reference internal standard for the quantitative analysis of the mercaptotetrazole-ethanol metabolite across multiple species (e.g., rat, dog, monkey). Its near-identical physicochemical properties to the unlabeled metabolite ensure consistent extraction recovery and ionization efficiency across species-specific biological matrices, enabling cross-species pharmacokinetic comparisons essential for human dose projection .

Clinical Trial Bioanalysis and Therapeutic Drug Monitoring Support

For clinical trials involving Flomoxef, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is utilized as the deuterated internal standard in validated LC-MS/MS assays to monitor plasma concentrations of the mercaptotetrazole metabolite. The use of a co-eluting SIL internal standard meets the stringent precision and accuracy requirements (typically ±15% CV, ±20% at LLOQ) mandated by FDA and EMA bioanalytical method validation guidelines [1], ensuring reliable data for regulatory review.

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